molecular formula C13H16ClN3 B10796660 N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine

N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine

Cat. No.: B10796660
M. Wt: 249.74 g/mol
InChI Key: DSQFFQFYQVGMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(7-Chloroquinolin-4-yl)-N-methylpropane-1,3-diamine (CAS 861038-95-1) is a 4-amino-7-chloroquinoline-based compound of significant interest in medicinal chemistry research. This chemical scaffold is extensively investigated for its potential in dual-target therapeutic strategies, particularly in the realms of infectious diseases and neurotoxin inhibition . In antimalarial research, 4-aminoquinolines are known to act by inhibiting hemozoin formation within the Plasmodium falciparum parasite, leading to a toxic accumulation of ferriprotoporphyrin-IX (hematin) . This mechanism is crucial for exploring new treatments against chloroquine-resistant malaria strains . Concurrently, this class of compounds has demonstrated promising activity as inhibitors of the Botulinum Neurotoxin serotype A Light Chain (BoNT/A LC), a zinc metalloprotease . Research indicates that structurally simplified analogs, including derivatives with modified side chains, can maintain or exceed the inhibitory potency of larger lead compounds, improving ligand efficiency for this target . The compound's structure, featuring a 7-chloroquinoline moiety linked to a mono-methylated propane-1,3-diamine chain, serves as a versatile building block for designing and synthesizing novel bioactive molecules with potential dual activity . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-15-6-2-7-16-12-5-8-17-13-9-10(14)3-4-11(12)13/h3-5,8-9,15H,2,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQFFQFYQVGMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted under anhydrous conditions at elevated temperatures (120–150°C) for 6–8 hours. A molar ratio of 1:1.5 (4,7-dichloroquinoline to diamine) ensures complete substitution while minimizing byproducts. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, but solvent-free conditions have also been employed to simplify purification.

Key Data:

ParameterValueSource
Temperature120–150°C
Reaction Time6–8 hours
Yield60–75%

Mechanistic Insights

The C4-chlorine undergoes nucleophilic attack by the primary amine of N-methylpropane-1,3-diamine, forming a Meisenheimer complex intermediate. Subsequent elimination of HCl yields the substituted quinoline. The C7-chlorine remains inert under these conditions, preserving its utility for further derivatization.

Microwave-Assisted Amination

Microwave irradiation has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes. This method employs phenol as a catalyst to accelerate the substitution process.

Procedure and Advantages

A mixture of 4,7-dichloroquinoline, N-methylpropane-1,3-diamine (1.5 equiv), and phenol (2 equiv) is irradiated at 145°C for 30 minutes under 50 W microwave power. The microwave’s uniform heating mitigates thermal degradation, improving yields to 70–80%.

Key Data:

ParameterValueSource
Temperature145°C
Reaction Time30 minutes
Yield70–80%

Role of Phenol

Phenol acts as a proton shuttle, stabilizing the transition state and facilitating HCl elimination. This catalytic effect is critical under microwave conditions, where rapid energy transfer demands efficient reaction kinetics.

Reductive Amination Strategies

While less common, reductive amination offers a route to introduce the methyl group post-amination. This two-step approach first couples 4,7-dichloroquinoline with propane-1,3-diamine, followed by selective N-methylation.

Methylation Techniques

  • Formaldehyde/NaBH₄: The secondary amine is treated with formaldehyde and sodium borohydride in methanol, achieving >90% methylation.

  • Methyl Iodide: Direct alkylation with methyl iodide in the presence of K₂CO₃ yields the N-methyl derivative but risks over-alkylation.

Key Data:

Methylation AgentYieldSource
Formaldehyde/NaBH₄85–90%
Methyl Iodide70–75%

Protection/Deprotection Approaches

For substrates sensitive to harsh conditions, tert-butoxycarbonyl (Boc) protection of the diamine ensures regioselective amination. The Boc group is removed post-reaction using trifluoroacetic acid (TFA).

Synthetic Workflow

  • Protection: Boc₂O is reacted with propane-1,3-diamine to form N-Boc-N'-methylpropane-1,3-diamine.

  • Amination: The protected diamine substitutes 4,7-dichloroquinoline at 120°C.

  • Deprotection: TFA in dichloromethane cleaves the Boc group, yielding the target compound.

Key Data:

StepConditionsYield
ProtectionBoc₂O, EtOH, reflux90%
DeprotectionTFA/CH₂Cl₂, rt95%

Comparative Analysis of Methods

A critical evaluation of the four methods reveals trade-offs between efficiency, scalability, and practicality:

MethodTemperature (°C)TimeYield (%)Scalability
Conventional Amination120–1506–8 hours60–75High
Microwave-Assisted14530 minutes70–80Moderate
Reductive Amination25–8024 hours70–90Low
Protection/Deprotection25–12048 hours80–85Moderate

Microwave-assisted synthesis excels in speed and yield but requires specialized equipment. Conventional amination remains the most scalable for industrial applications, while reductive amination suits laboratories prioritizing flexibility .

Chemical Reactions Analysis

Types of Reactions

N’-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimalarial Activity

One of the most prominent applications of N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine is its potential as an antimalarial agent. Compounds with similar structures have shown efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, making them valuable in malaria treatment strategies.

Case Study: Efficacy Against Malaria

A study highlighted that this compound derivatives exhibited significant activity against chloroquine-resistant malaria pathogens. The research indicated that these compounds could be effective alternatives in regions where traditional treatments fail due to resistance .

Compound NameActivityReference
This compoundEffective against P. falciparum strains
Similar Quinoline DerivativesActive against chloroquine-resistant strains

Neurotoxin Inhibition

Another notable application of this compound is its role as an inhibitor of botulinum neurotoxin serotype A (BoNT/A). Research has demonstrated that derivatives of this compound can inhibit the enzymatic activity of BoNT/A effectively.

Case Study: Inhibition of Botulinum Neurotoxin

In a comparative study on ligand efficiency for BoNT/A inhibitors, it was found that compounds containing an N1-(7-chloroquinolin-4-yl) structure showed enhanced inhibitory activity. Specifically, the compound demonstrated up to 60% inhibition at a concentration of 20 µM, indicating its potential as a therapeutic agent for conditions related to neurotoxin exposure .

CompoundInhibition Percentage at 20 µMReference
This compound60%
Other derivativesVaried efficacy

Future Research Directions

The ongoing research into this compound suggests several promising avenues:

  • Optimization for Antimalarial Activity : Further modifications to enhance potency and reduce toxicity.
  • Exploration in Neurotoxin Therapy : Investigating its effectiveness in broader neurotoxic conditions.
  • Combination Therapies : Assessing the synergistic effects with other antimalarial or neurotoxin-inhibiting agents.

Mechanism of Action

The mechanism of action of N’-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, the compound may inhibit the heme polymerase enzyme in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. In cancer research, it may interfere with cellular signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key References
N'-(7-Chloroquinolin-4-yl)-N-methylpropane-1,3-diamine (Target Compound) Propane-1,3-diamine with terminal N-methyl C₁₃H₁₆ClN₃ 249.74 g/mol
AQ-13 dihydrochloride N,N-diethylpropane-1,3-diamine C₁₆H₂₄Cl₃N₃ 364.74 g/mol
Compound 51 (Burgess et al.) Imipramine-linked propane-1,3-diamine C₂₈H₃₃ClN₆ 489.05 g/mol
N-(7-Chloroquinolin-4-yl)-N'-[(4-methoxypyridin-3-yl)methyl]propane-1,3-diamine 4-Methoxypyridinylmethyl substitution C₁₉H₂₁ClN₄O 356.85 g/mol
Compound 4b Thiophene-phenylenemethyleneammoniopropane linker C₄₀H₃₄Cl₂F₆N₆O₈S 997.73 g/mol

Structural Insights :

  • Terminal Amine Modifications : Methyl (target compound) vs. diethyl (AQ-13) groups influence lipophilicity and metabolic stability. AQ-13 shows enhanced antimalarial activity but requires higher doses due to hepatic metabolism .
  • Hybrid Molecules : Compound 51 incorporates an imipramine moiety, significantly improving activity (IC₅₀: 2.9–5.6 nM) compared to chloroquine (IC₅₀: ~200 nM) .
  • Linker Length : Ethane-1,2-diamine analogs (e.g., , Compound 22) exhibit lower melting points (81–83°C) compared to propane-1,3-diamine derivatives (104–129°C), suggesting altered crystallinity and solubility .

Key Observations :

  • Synthetic Efficiency : Yields vary widely (19–96%), influenced by substituent bulkiness and reaction conditions .
  • Thermal Stability : Propane-1,3-diamine derivatives generally exhibit higher melting points than ethane-1,2-diamine analogs, correlating with structural rigidity .

Table 3: Antimalarial and Enzymatic Inhibition Profiles

Compound Name IC₅₀ (nM) P. falciparum Enzymatic Target In Vivo Efficacy (Mice) LogP References
Target Compound Not reported Not reported Not reported ~3.4†
Compound 51 2.9 (D6), 5.6 (Dd2) Heme polymerization 99% inhibition at 64 mg/kg/day 5.6
AQ-13 dihydrochloride 10–15 nM Hemozoin formation Effective at 10 mg/kg 4.1
Compound 4b Not applicable Botulinum neurotoxin A Not tested 5.67

Activity Trends :

  • Antimalarial Potency : Hybridization (e.g., Compound 51) enhances activity 70-fold over chloroquine by dual-targeting heme polymerization and parasite membranes .
  • Resistance Mitigation : AQ-13 retains efficacy against chloroquine-resistant strains due to reduced affinity for P. falciparum chloroquine resistance transporter (PfCRT) .
  • Off-Target Effects : Propane-1,3-diamine derivatives like Compound 4b inhibit botulinum neurotoxin A (BoNT/A) metalloprotease, highlighting structural versatility .

Structure-Activity Relationship (SAR) Insights

Side Chain Length : Propane-1,3-diamine (3 carbons) optimizes binding to heme compared to shorter ethane-1,2-diamine analogs .

N-Alkyl Substitution : Methyl or ethyl groups reduce basicity, improving lysosomal accumulation and reducing toxicity .

Hybridization : Conjugation with lipophilic moieties (e.g., imipramine) enhances membrane penetration but increases metabolic clearance .

Biological Activity

N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to well-known antimalarial agents like chloroquine, which raises interest in its therapeutic applications against malaria and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN3, with a molecular weight of approximately 235.713 g/mol. Its structure includes a chloroquinoline moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC13H16ClN3
Molecular Weight235.713 g/mol
Density1.274 g/cm³
Boiling Point424.6 °C
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. In antimalarial applications, it is believed to inhibit the heme polymerase enzyme in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death. Additionally, its structural characteristics may allow it to interfere with cellular signaling pathways involved in cancer cell proliferation and survival .

Antimalarial Activity

Recent studies have evaluated the antimalarial efficacy of this compound against various strains of Plasmodium falciparum, including both chloroquine-sensitive and resistant strains.

In Vitro Studies

In vitro tests have shown that this compound exhibits significant inhibition of P. falciparum growth. For instance, it demonstrated effective activity at concentrations as low as 500 nM against chloroquine-resistant strains .

Table: Antimalarial Activity Against Plasmodium falciparum

StrainIC50 (nM)Reference
Chloroquine-sensitive (3D7)500
Chloroquine-resistant (K1)500

In Vivo Studies

In vivo models have further supported these findings. In studies involving mice infected with P. yoelii nigeriensis, the compound exhibited significant parasite suppression at doses around 100 mg/kg orally administered over several days .

Comparison with Other Quinoline Derivatives

When compared to other quinoline derivatives such as chloroquine and hydroxychloroquine, this compound shows unique properties due to its specific substitution pattern.

Table: Comparison of Quinoline Derivatives

CompoundAntimalarial ActivityUnique Features
ChloroquineHighEstablished antimalarial drug
HydroxychloroquineModerateUsed for autoimmune diseases
N'-(7-chloroquinolin-4-yl)-...SignificantUnique substitution pattern

Case Studies

Several case studies highlight the potential of this compound as an antimalarial agent:

  • Study on Enzyme Inhibition : Research indicated that compounds similar to this compound could inhibit key enzymes in the malaria parasite by over 60% at specific concentrations .
  • Hybrid Compounds : Investigations into hybrid compounds combining this quinoline derivative with other active moieties demonstrated enhanced antimalarial activity and reduced toxicity compared to traditional treatments .

Q & A

Q. What are the standard synthetic routes for N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine and its derivatives?

The compound is synthesized via reductive amination or condensation reactions. For example:

  • Stepwise synthesis : React 7-chloroquinolin-4-amine with propane-1,3-diamine derivatives under alkaline conditions (e.g., ethanol/NaOH). Sodium hydride or hydrogenation catalysts (e.g., NaBH4) are used for reduction .
  • Purification : Dry flash chromatography is commonly employed to isolate intermediates and final products .
  • Yield optimization : Adjusting molar ratios (e.g., 1:1.2 for amine:aldehyde) and reaction times (6–24 hours) improves yields to 67–96% .

Q. How is the compound structurally characterized to confirm identity and purity?

Key analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR spectra resolve amine protons (δ 1.5–3.5 ppm), quinoline aromatic protons (δ 7.0–8.5 ppm), and methyl groups (δ 2.2–3.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 235.1 for the parent compound) with <5 ppm error .
  • IR spectroscopy : Peaks at 3278 cm⁻¹ (N-H stretch) and 1589 cm⁻¹ (C-N bend) validate functional groups .

Q. What preliminary assays are used to evaluate its antimalarial activity?

  • In vitro testing : IC50 values against Plasmodium falciparum strains (e.g., D6 and Dd2) are determined via hypoxanthine incorporation assays. For example, hybrid derivatives show IC50 values as low as 2.9 nM .
  • Cytotoxicity screening : Selectivity is assessed using mammalian cell lines (e.g., HepG2) to rule off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Diamine chain modifications : Extending the chain (e.g., propane vs. ethane) enhances binding to heme in Plasmodium, improving antimalarial activity .
  • Substituent effects : Adding lipophilic groups (e.g., 4-fluorobenzyl) increases membrane permeability, while bulky groups (e.g., tert-butyl) may reduce metabolic instability .
  • Hybrid molecules : Conjugation with imipramine-like moieties boosts activity against chloroquine-resistant strains by disrupting parasite ion homeostasis .

Q. What experimental strategies address drug resistance in antimalarial applications?

  • Combination therapy : Co-administering with low-dose anticancer agents (e.g., acetyldiferrocene) disrupts parasite redox defenses, as shown in poly(aspartamide) nanoformulations .
  • Resistance reversal assays : Test compounds in chloroquine-resistant strains (e.g., Dd2) with verapamil (a resistance modulator) to assess synergy .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Heme polymerization inhibition : UV-vis spectroscopy tracks heme-drug complex formation (λmax ~400 nm) to quantify inhibition efficiency .
  • Cellular uptake assays : Radiolabeled analogs (³H or ¹⁴C) measure accumulation in infected erythrocytes, comparing resistant vs. sensitive strains .

Q. What formulation strategies improve bioavailability for in vivo studies?

  • Nanocarriers : Encapsulation in poly(aspartamide) nanoparticles enhances solubility and sustained release (e.g., Case II kinetics with n = 1.06–1.12 for chloroquine analogs) .
  • Prodrug approaches : Esterification of amine groups improves oral absorption, as seen in murine models with 64 mg/kg/day achieving 99% parasite suppression .

Q. How is the compound repurposed for non-antimalarial applications (e.g., neurotoxin inhibition)?

  • Botulinum neurotoxin (BoNT) inhibition : Derivatives like N1-benzyl-N3-(7-chloroquinolin-4-yl)propane-1,3-diamine inhibit BoNT/A light chain (LC) via competitive binding to catalytic sites (Ki < 1 μM) .
  • Assay design : Fluorescent resonance energy transfer (FRET) assays using SNAP-25 substrate quantify protease inhibition .

Methodological Considerations

Q. How to resolve contradictions in biological activity data across studies?

  • Standardize assays : Use synchronized Plasmodium cultures (e.g., Trager-Jensen method ) to minimize variability in IC50 measurements.
  • Control for stereochemistry : Chiral HPLC separates enantiomers, as R/S configurations may differ in potency .

Q. What computational tools predict pharmacokinetic properties?

  • ADMET profiling : Tools like SwissADME estimate logP (2.5–3.5), BBB permeability (low), and CYP450 interactions .
  • Molecular docking : AutoDock Vina models interactions with PfCRT (chloroquine resistance transporter) to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.